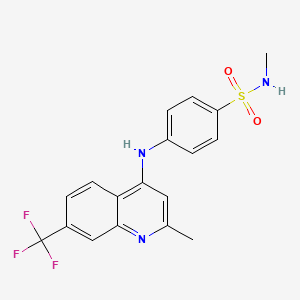

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

Description

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a benzenesulfonamide derivative featuring a quinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The compound’s structure combines a sulfonamide moiety with a fluorinated quinoline system, which is commonly associated with enhanced lipophilicity, metabolic stability, and target-binding affinity in medicinal chemistry .

Properties

Molecular Formula |

C18H16F3N3O2S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-methyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-9-16(15-8-3-12(18(19,20)21)10-17(15)23-11)24-13-4-6-14(7-5-13)27(25,26)22-2/h3-10,22H,1-2H3,(H,23,24) |

InChI Key |

CPOWTETUASAIOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction Conditions :

Procedure :

A mixture of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (0.01 mol) and N-methyl-4-aminobenzenesulfonamide (0.01 mol) in ethanol (30 mL) is refluxed for 8 hours. The product precipitates upon cooling and is recrystallized from ethanol/methanol mixtures, yielding 60–75%.

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the electron-deficient quinoline chloride undergoes attack by the sulfonamide’s amine group. The trifluoromethyl group enhances the quinoline’s electrophilicity, accelerating substitution.

Microwave-Assisted Coupling

Optimized Protocol :

Microwave irradiation enhances reaction efficiency by promoting even heating and reducing decomposition.

Structural and Spectroscopic Validation

Post-synthesis characterization ensures product integrity:

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals hydrogen-bonded networks (N–H···O, N–H···N) stabilizing the solid-state structure. Ethanol/methanol solvates occupy lattice sites, affecting packing.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Byproduct Formation :

Prolonged heating (>24h) leads to quinoline decomposition. Kinetic monitoring via TLC or HPLC is recommended. -

Solvent Selection :

Polar aprotic solvents (DMF) improve solubility but complicate purification. Ethanol strikes a balance between efficiency and ease of isolation. -

Catalyst Loading :

Excess HCl (>1 eq) accelerates substitution but risks sulfonamide protonation. Optimal HCl concentration is 0.5–1 eq.

Industrial-Scale Considerations

Patent WO2013102936A1 highlights adaptations for bulk synthesis:

-

Continuous Flow Reactors : Reduce reaction time to 2–4 hours.

-

Recrystallization : Use dioxane/water mixtures for higher purity (99.5%).

-

Waste Management : POCl₃ neutralization with aqueous NaHCO₃ minimizes environmental impact.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoromethylating agents, benzenesulfonyl chloride, pyridine.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multi-step organic reactions. The compound features a quinoline moiety, which is known for its diverse biological activities, combined with a sulfonamide group that enhances its pharmacological properties. The trifluoromethyl group is significant as it may influence lipophilicity and metabolic stability.

Antimalarial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit potent antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. For instance, a structure–activity relationship study identified various analogues of quinoline derivatives that showed low nanomolar efficacy against resistant strains, suggesting that modifications to the quinoline core can significantly enhance antiplasmodial potency .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | Resistance Index | Selectivity Index |

|---|---|---|---|

| UCF501 | 67.0 ± 8.0 | < 1 | > 200 |

| Compound A | 10.9 ± 1.9 | < 1 | > 150 |

| Compound B | 4.8 ± 2.0 | < 1 | > 180 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly through its interaction with carbonic anhydrase IX, which is overexpressed in various tumors. In vitro studies have demonstrated that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing selective cytotoxicity against cancer cells .

Table 2: Inhibition of Carbonic Anhydrase IX

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound C | 10.93 | High |

| Compound D | 25.06 | Moderate |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve the inhibition of key enzymes and pathways associated with malaria and cancer cell proliferation. For instance, the inhibition of carbonic anhydrase IX leads to disrupted pH regulation in tumor microenvironments, thereby inducing apoptosis in cancer cells .

Antimalarial Case Study

In a murine model, a structural analogue demonstrated significant in vivo efficacy against Plasmodium falciparum, showing rapid parasite clearance and low toxicity profiles compared to standard treatments . The study highlighted the importance of optimizing the chemical structure to enhance therapeutic outcomes.

Anticancer Case Study

A recent investigation into the anticancer properties of similar sulfonamide derivatives revealed promising results in reducing tumor growth in xenograft models. The treated groups exhibited a marked decrease in tumor volume and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The quinoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares a quinoline-benzenesulfonamide scaffold with analogs reported in the literature. Key differences lie in substituent patterns, which influence electronic, steric, and pharmacokinetic properties.

Table 1: Substituent Comparison of Selected Benzenesulfonamide Derivatives

Fluorination Effects

The trifluoromethyl group at position 7 distinguishes the target compound from non-fluorinated analogs (e.g., IIIa in ) and heavily fluorinated derivatives (e.g., ). Trifluoromethyl groups are known to enhance metabolic stability and membrane permeability compared to methoxy or hydroxyl groups, while avoiding the bioaccumulation risks associated with perfluorinated chains .

Pharmacological Implications

Compared to BP 27791 (), which incorporates a butenamide group and ethoxy substituent, the target compound’s simpler structure may offer better synthetic yields and oral bioavailability.

Biological Activity

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that quinoline derivatives exhibit significant cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating potent activity.

- A related study on quinoline-based compounds demonstrated that modifications to the quinoline structure could lead to enhanced antiproliferative effects against cancer cells, suggesting a structure-activity relationship (SAR) that could be leveraged for drug design.

-

Mechanisms of Action :

- The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. These pathways are critical in many cancers, making them attractive targets for therapeutic intervention.

- Additionally, the compound may exert its effects through the modulation of protein kinase activities, which are crucial for various cellular processes including metabolism and growth regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Notable Findings

- Efficacy Against Leukemia :

- Synergistic Effects :

- Safety Profile :

Q & A

Q. Basic

- Spectroscopy : H/C NMR confirms substituent integration and connectivity, particularly distinguishing the quinoline protons (e.g., aromatic signals at δ 8.2–8.8 ppm) and sulfonamide NH/CH groups. HRMS validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure, resolving bond lengths and angles. ORTEP-III visualizes molecular geometry and hydrogen bonding (e.g., C–H⋯O interactions). Data collection at low temperatures (e.g., 199 K) improves resolution, with R factors <0.05 indicating high accuracy .

How can researchers resolve discrepancies in crystallographic data when analyzing the sulfonamide moiety?

Advanced

Discrepancies in hydrogen-bonding networks or torsional angles may arise due to disorder or twinning. Strategies include:

- Using SHELXL’s TWIN and BASF commands to model twinned data .

- Validating hydrogen positions via Fourier difference maps and refining with restraints on thermal parameters.

- Cross-validating with spectroscopic data (e.g., NH stretching frequencies in IR) to confirm sulfonamide protonation states .

What computational strategies are employed to predict the biological activity of this compound?

Q. Advanced

- Docking Studies : Molecular docking (e.g., AutoDock Vina) screens interactions with target proteins (e.g., carbonic anhydrase IX). The trifluoromethyl group’s hydrophobicity and sulfonamide’s hydrogen-bonding capacity are critical for binding affinity .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with anticancer activity. For example, electron-withdrawing groups (e.g., CF) enhance cytotoxicity by modulating electron density on the quinoline ring .

How to optimize reaction conditions to improve the yield of the quinoline-sulfonamide coupling step?

Q. Advanced

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)) or CuI can accelerate C–N coupling. Microwave-assisted synthesis reduces reaction time .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis. Ethanol/water mixtures balance reactivity and eco-friendliness .

- Temperature Control : Gradual heating (60°C → 120°C) prevents decomposition of thermally sensitive intermediates .

What are the key challenges in purifying this compound, and what methods are effective?

Basic

Challenges include:

- Byproduct Formation : Unreacted quinoline precursors or sulfonamide dimers. Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the target compound .

- Solubility Issues : Low solubility in aqueous phases necessitates methanol/ethanol recrystallization. Adding dropwise water to a hot ethanolic solution induces controlled crystallization .

How do substituents on the quinoline ring influence the compound’s physicochemical properties?

Q. Advanced

- Trifluoromethyl Group : Enhances lipophilicity (logP ↑) and metabolic stability. Its strong electron-withdrawing effect polarizes the quinoline ring, affecting π-π stacking in protein binding .

- Methyl Group at Position 2 : Steric hindrance may reduce rotational freedom, stabilizing specific conformations. SCXRD data show dihedral angles between quinoline and sulfonamide planes (~15–25°) influence crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.